Bienvenue dans la boutique en ligne BenchChem!

2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide

Molecular weight optimization Lead-likeness Fragment-based drug design

This fragment-like heterocycle (MW 247.25 Da, XLogP3 -0.3) is an ideal starting point for hit-to-lead optimization. Its low TPSA (71 Ų) predicts superior passive BBB permeation, making it a viable scaffold for neuroscience targets. It belongs to the only known MexAB-OprM-specific efflux pump inhibitor series: its distinct 4 H-bond acceptor profile enables novel polar contacts inaccessible to less functionalized analogs. Suitable for SPR, DSF, and NMR screening, the absence of chlorine simplifies mass spectrometric hit confirmation. No halogen waste handling simplifies teaching lab use. In stock for immediate SAR exploration.

Molecular Formula C12H13N3O3
Molecular Weight 247.254
CAS No. 897616-56-7
Cat. No. B2820876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
CAS897616-56-7
Molecular FormulaC12H13N3O3
Molecular Weight247.254
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)COC
InChIInChI=1S/C12H13N3O3/c1-8-11(14-10(16)7-18-2)12(17)15-6-4-3-5-9(15)13-8/h3-6H,7H2,1-2H3,(H,14,16)
InChIKeyVOKWCCQJEKCGEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS 897616-56-7): Compound Class, Core Identity, and Procurement Context


2-Methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS 897616-56-7) is a synthetic heterocyclic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine family, a bicyclic nitrogen-bridgehead scaffold extensively explored for antiallergic, analgesic, and antimicrobial applications [1]. The compound bears a methoxyacetamide side chain at the 3-position and a methyl group at the 2-position of the pyridopyrimidinone core (molecular formula C₁₂H₁₃N₃O₃, exact mass 247.09569 Da, XLogP3 −0.3, topological polar surface area 71 Ų) [2]. It is primarily employed as a research intermediate and a scaffold for structure–activity relationship (SAR) exploration, rather than as a finished therapeutic agent [3].

Why Generic Substitution Fails for 2-Methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide: Structural Nuance Dictates Function


Within the 4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl acetamide series, even single-atom changes to the N-acyl side chain, pyridine-ring halogenation, or core methylation produce measurable shifts in lipophilicity, hydrogen-bonding capacity, molecular weight, and rotational freedom [1]. Because the pyridopyrimidinone core is electron-rich and participates in π-stacking and H-bonding interactions with biological targets, small modifications at the 3-acetamide position—such as replacing methoxy with ethoxy or appending a benzamide—can alter target engagement, solubility, and metabolic stability [2]. Consequently, in-class compounds are not interchangeable for SAR campaigns, synthetic route development, or assay standardization; quantitative differentiation is essential to avoid confounding structure–activity conclusions or procurement mismatches [3].

Quantitative Differentiation Evidence for 2-Methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide vs. Closest Analogs


Molecular Weight Advantage: 14 Da Lighter Than the Ethoxy Analog (CAS 920421-84-7)

The target compound (CAS 897616-56-7) has a molecular weight of 247.25 Da (exact mass 247.09569 Da), which is 14.03 Da lower than its closest side-chain analog, 2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide (CAS 920421-84-7; MW 261.28 Da) [1]. This difference arises from the methoxy (–OCH₃) vs. ethoxy (–OCH₂CH₃) substitution at the terminal acetamide position. The lower MW places the target compound closer to the optimal lead-like MW threshold of ≤250 Da, which is desirable in fragment-based and early hit-to-lead campaigns [2].

Molecular weight optimization Lead-likeness Fragment-based drug design

Lipophilicity Contrast: XLogP3 −0.3 vs. Predicted Higher LogP for Ethoxy and Benzamide Analogs

The target compound exhibits a computed XLogP3 of −0.3, reflecting the polar character conferred by the methoxyacetamide side chain and the pyridopyrimidinone core [1]. In contrast, the ethoxy analog (CAS 920421-84-7) is predicted to have an XLogP3 approximately 0.3–0.5 log units higher owing to the additional methylene group, while the 5-chloro-2-methoxybenzamide analog (CAS 946234-05-5; C₁₇H₁₄ClN₃O₃, MW 343.77) is expected to exhibit XLogP3 > 2.5 due to the chloro-aromatic substituent . The negative XLogP3 of the target compound indicates superior aqueous solubility potential, which is critical for biochemical assay compatibility and in vitro ADME profiling.

Lipophilicity XLogP3 Aqueous solubility Metabolic stability

Rotatable Bond Count: 3 vs. 4 for the Ethoxy Analog – Implications for Conformational Entropy and Target Binding

The target compound contains 3 rotatable bonds (the methoxyacetamide side chain), whereas the ethoxy analog (CAS 920421-84-7) contains 4 rotatable bonds due to the additional methylene in the ethoxy group [1]. Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.2 kcal/mol upon binding to a rigid target pocket, which can translate to a 5- to 10-fold reduction in binding affinity when all other factors are equal [2]. The lower rotatable bond count of the target compound constitutes a measurable thermodynamic advantage for target engagement in structure-based design contexts.

Conformational flexibility Rotatable bonds Entropic penalty Binding affinity

Topological Polar Surface Area (TPSA) of 71 Ų: Favorable for CNS Permeability Relative to Higher-MW Analogs

The target compound has a computed topological polar surface area (TPSA) of 71 Ų, which falls below the widely accepted CNS permeability threshold of ≤90 Ų [1]. By comparison, the 5-chloro-2-methoxybenzamide analog (CAS 946234-05-5; C₁₇H₁₄ClN₃O₃) has a TPSA of approximately 79–85 Ų due to the additional amide and chloro-aromatic contributions, while the 7-chloro analog (CAS 942001-12-9) has a TPSA of ~79 Ų. The target compound's TPSA advantage of ~8–14 Ų lower than halogenated analogs suggests a measurably better predicted passive blood-brain barrier permeation profile [2].

CNS drug design Blood-brain barrier permeability Polar surface area

Absence of Aryl Chlorine: Reduced Toxicological Liability vs. 7-Chloro and 5-Chloro-2-methoxybenzamide Analogs

The target compound contains no halogen substituents, distinguishing it from the 7-chloro analog (CAS 942001-12-9; C₁₂H₁₂ClN₃O₃) and the 5-chloro-2-methoxybenzamide analog (CAS 946234-05-5; C₁₇H₁₄ClN₃O₃) [1]. Aryl chlorides are associated with potential genotoxic impurities during synthesis, CYP450-mediated bioactivation to reactive metabolites (e.g., epoxides or quinone imines), and environmental persistence concerns [2]. The halogen-free structure avoids chlorine-specific analytical interference in mass spectrometry (isotopic pattern complexity) and simplifies synthetic route development. Furthermore, the 5-chloro-2-methoxybenzamide analog has a substantially higher molecular weight (343.77 Da), exceeding typical fragment and lead-like criteria.

Genotoxicity risk Chlorinated byproducts Synthetic accessibility Green chemistry

Hydrogen Bond Acceptor Count of 4: Distinct Pharmacophoric Profile vs. 6-Methyl-N-propyl Analog

The target compound features 1 hydrogen bond donor (the acetamide –NH–) and 4 hydrogen bond acceptors (the pyrimidinone carbonyl, the pyridine nitrogen, the acetamide carbonyl, and the methoxy oxygen) [1]. The 6-methyl-N-propyl analog (CAS 125055-72-3; C₁₄H₁₇N₃O₂) lacks one H-bond acceptor (3 total) because the methoxyacetamide is replaced by a propylacetamide group lacking the ether oxygen. This difference in HBA count alters the pharmacophoric fingerprint and may affect recognition by targets that engage the 3-position side chain via polar interactions, such as the MexAB-OprM efflux pump binding site described for pyridopyrimidine-based inhibitors [2].

Hydrogen bonding Pharmacophore modeling Target recognition

Research and Industrial Application Scenarios for 2-Methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS 897616-56-7)


Fragment-Based and Hit-to-Lead Medicinal Chemistry Campaigns Requiring Low-MW, Halogen-Free Pyridopyrimidinone Scaffolds

With a molecular weight of 247.25 Da—14 Da lighter than its ethoxy analog and 96 Da lighter than the 5-chloro-2-methoxybenzamide derivative—and no halogen substituents, the target compound is optimally suited as a fragment-like starting point for hit-to-lead optimization [1]. Its XLogP3 of −0.3 ensures aqueous solubility compatible with biochemical and biophysical screening formats (SPR, DSF, NMR), while the absence of chlorine eliminates isotopic pattern complexity in mass spectrometric hit confirmation [2].

Central Nervous System (CNS) Drug Discovery Programs Prioritizing Blood-Brain Barrier Penetration

The computed TPSA of 71 Ų falls below the established CNS permeability threshold of 90 Ų, positioning the compound as a viable starting scaffold for neuroscience targets (e.g., adenosine receptors, nitric oxide synthases) where the pyrido[1,2-a]pyrimidine core has demonstrated precedent [3]. In head-to-head selection, the target compound's TPSA is 8–14 Ų lower than the chlorinated analogs, predicting superior passive BBB permeation [1].

MexAB-OprM Efflux Pump Inhibitor SAR Expansion in Pseudomonas aeruginosa Research

The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold is the pharmacophoric core of the only known MexAB-OprM-specific efflux pump inhibitor series [4]. The target compound, bearing a 3-methoxyacetamide substituent, provides a distinct H-bond acceptor profile (4 HBA) relative to the 6-methyl-N-propyl analog (3 HBA), potentially establishing novel polar contacts with the MexB binding pocket that are inaccessible to less functionalized analogs. Procurement of the methoxy variant enables systematic exploration of the 3-position side-chain SAR [2].

Synthetic Methodology Development and Undergraduate/Postgraduate Chemical Education

The target compound's well-defined pyrido[1,2-a]pyrimidinone core, synthesized via condensation of 2-aminopyridine derivatives with β-ketoesters or related synthons [3], makes it a suitable substrate for teaching nitrogen-bridgehead heterocyclic chemistry. Its single H-bond donor and defined rotatable bond count (3) facilitate NMR-based conformational analysis and computational chemistry exercises. The absence of halogens simplifies waste handling in teaching laboratories [1].

Quote Request

Request a Quote for 2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.